molecular formula C14H13NO5S2 B2626318 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 2309589-96-4

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No. B2626318
M. Wt: 339.38
InChI Key: MDWCJURPIVJMFN-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide” is a type of thiophene-based sulfonamide . Thiophene-based sulfonamides are an important group in therapeutic applications and are considered the most important class of carbonic anhydrase (CA) inhibitors . They have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II) at very small concentrations .


Synthesis Analysis

The synthesis of thiophene-based sulfonamides involves various methods . A series of new sulfonamide derivatives were designed and synthesized by reacting various biopotent sulphonylchlorides . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene-based sulfonamides, including “N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide”, have a molecular structure that allows them to inhibit carbonic anhydrase enzymes effectively . The sulfonamide and thiophene moiety play a significant role in the inhibition of the enzymes .


Chemical Reactions Analysis

Thiophene undergoes various types of reactions, including electrophilic, nucleophilic, and radical reactions, leading to substitution on a thiophene ring . These reactions are well-investigated methods, and suitable reagents and catalysts are well known .

Safety And Hazards

While specific safety and hazards data for “N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide” are not available, general safety measures for handling thiophene-based sulfonamides include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Future Directions

The study of thiophene-based sulfonamides contributes to the design of novel therapeutic agents that may be carbonic anhydrase inhibitors . The demand for new materials and medicines encourages searches for new methods and improvements of existing ones .

properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c16-10(9-15-22(17,18)14-4-2-8-21-14)11-5-6-13(20-11)12-3-1-7-19-12/h1-8,10,15-16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWCJURPIVJMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide

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